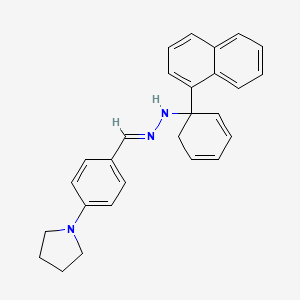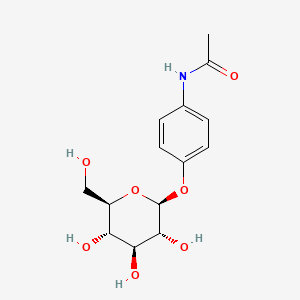
Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate: is an organic compound known for its unique structure and properties. It is also referred to as 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid disodium salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves several stepsThe final step involves the addition of disodium to form the salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process includes the use of specific catalysts and reagents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and pathways .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Researchers are investigating its role in drug development and its effects on specific medical conditions .
Industry: Industrially, this compound is used in the production of various chemical products. Its stability and reactivity make it a valuable component in manufacturing processes .
Wirkmechanismus
The mechanism of action of Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
- Disodium 5(or 6)-carboxylato-4-hexylcyclohex-2-ene-1-octanoate
- Disodium 5- (7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate
Comparison: Compared to similar compounds, Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows it to participate in a wider range of chemical reactions and applications .
Eigenschaften
CAS-Nummer |
56453-08-8 |
|---|---|
Molekularformel |
C21H34Na2O4 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
disodium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H36O4.2Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
UAQIGVSGAWVUTO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate](/img/structure/B13767882.png)
![Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite](/img/structure/B13767889.png)

![N-[(Benzyloxy)carbonyl]alanylserinamide](/img/structure/B13767907.png)


![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)





